QVO
CAS No.:
Cat. No.: VC1564591
Molecular Formula: C19H14N2O
Molecular Weight: 286.33
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14N2O |
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Molecular Weight | 286.33 |
IUPAC Name | (E)-3-(2-(Quinoline-4-yl)vinyl)-1H-indol-6-ol |
Standard InChI | InChI=1S/C19H14N2O/c22-15-7-8-17-14(12-21-19(17)11-15)6-5-13-9-10-20-18-4-2-1-3-16(13)18/h1-12,21-22H/b6-5+ |
Standard InChI Key | LERFQFWQFPELPU-AATRIKPKSA-N |
SMILES | OC1=CC2=C(C=C1)C(/C=C/C3=CC=NC4=CC=CC=C34)=CN2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure of QVO
QVO, chemically known as (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol, is an organic compound with the molecular formula C19H14N2O and a molecular weight of 286.33 . It belongs to the class of quinoline derivatives conjugated with indole rings. The chemical structure features a quinoline ring connected to an indole moiety through a vinyl bridge in the E (trans) configuration, with a hydroxyl group at position 6 of the indole ring .
The compound represents an interesting hybrid structure combining two biologically relevant heterocyclic systems - quinoline and indole. The IUPAC name clearly indicates the trans configuration of the vinyl bridge connecting these two aromatic systems, which is an important structural feature for its biological activity .
Biological Activity and Mechanism of Action
Inhibition of Hepatic Gluconeogenesis
QVO's primary biological activity is the inhibition of hepatic gluconeogenesis, which is the process of producing glucose from non-carbohydrate substrates such as lactate, pyruvate, and amino acids . This process is a major contributor to hyperglycemia in patients with type 2 diabetes mellitus.
In vitro studies with primary hepatocytes demonstrated that QVO efficiently suppresses glucagon-stimulated hepatic glucose production (HGP) . At concentrations of 1, 10, and 20 μM, QVO showed dose-dependent inhibition of glucose production when sodium lactate (20 mM) and sodium pyruvate (2 mM) were used as gluconeogenic substrates .
Molecular Mechanisms
QVO operates through multiple signaling pathways to inhibit gluconeogenesis:
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Calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway
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Liver kinase B1 (LKB1)-adenosine monophosphate-activated protein kinase (AMPK) pathway
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AMPK-independent mechanisms affecting mitochondrial function
The activation of AMPK is a particularly important aspect of QVO's mechanism of action. AMPK serves as a cellular energy sensor and, when activated, inhibits energy-consuming processes like gluconeogenesis while promoting energy-producing processes like glucose uptake and fatty acid oxidation .
Effects on Gluconeogenic Enzymes
QVO significantly reduces the expression of key rate-limiting enzymes in the gluconeogenesis pathway:
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Glucose-6-phosphatase (G6Pase): This enzyme catalyzes the final step in gluconeogenesis, hydrolyzing glucose-6-phosphate to free glucose. QVO reduces G6Pase mRNA levels in a dose-dependent manner .
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Phosphoenolpyruvate carboxykinase (PEPCK): This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in gluconeogenesis. QVO similarly reduces PEPCK mRNA levels .
By downregulating these enzymes, QVO effectively reduces the hepatic output of glucose, which contributes to its potential anti-hyperglycemic effects.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of QVO have been studied primarily through its prodrug IVQ. When administered orally, IVQ demonstrates rapid absorption and conversion to QVO in both mice and rats . The pharmacokinetic profile of IVQ shows:
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IVQ is quickly metabolized with a short half-life in vivo
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QVO appears as the main metabolite in mice administered with IVQ hydrochloride (IVQ-HCl)
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The conversion is believed to be mediated primarily by cytochrome P450 enzymes
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QVO reaches significant concentrations in liver tissues, with peak concentrations of 129.84 ± 15.42 and 281.30 ± 54.87 ng/g in mice and rats, respectively
The half-life of QVO is longer than that of IVQ, allowing for sustained therapeutic effects after administration of the prodrug . This favorable pharmacokinetic profile supports the potential clinical application of IVQ as a prodrug for delivering QVO to target tissues.
Efficacy in Diabetes Models
In Vivo Studies
The therapeutic efficacy of QVO (delivered through its prodrug IVQ) has been evaluated in established animal models of type 2 diabetes:
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db/db mice: These mice have a genetic mutation in the leptin receptor gene, leading to obesity and diabetes
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ob/ob mice: These mice have a genetic deficiency in leptin production, also resulting in obesity and diabetes
In both models, oral administration of IVQ hydrochloride (IVQ-HCl) at doses of 23 and 46 mg/kg daily for 5 weeks demonstrated significant anti-diabetic effects:
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Amelioration of hyperglycemia
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Reduction in fasting blood glucose levels
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Decreased glycated hemoglobin (HbA1c) levels
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Improved glucose and pyruvate tolerance
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Suppression of hepatic gluconeogenesis
These findings suggest that QVO, when delivered through its prodrug IVQ, effectively improves glucose homeostasis in animal models of type 2 diabetes.
Comparison with Other Indole Derivatives in Metabolic Disorder Treatment
QVO belongs to a broader class of indole-containing compounds that have shown promise in addressing metabolic disorders. Several indole derivatives have demonstrated effects on adipogenesis, thermogenesis, or inflammatory processes related to metabolic disorders .
The specific combination of the indole and quinoline moieties in QVO appears to confer unique biological properties that differentiate it from other indole derivatives. The vinyl bridge in the trans configuration may play a crucial role in the compound's ability to interact with its biological targets and affect glucose metabolism .
Future Research Directions
Several areas warrant further investigation for advancing QVO as a potential therapeutic agent:
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Optimization of synthesis routes to improve yields and reduce production costs
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Development of alternative prodrug forms with enhanced pharmacokinetic properties
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Expanded safety studies to evaluate long-term effects and potential drug interactions
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Clinical trials to assess efficacy and safety in human subjects
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Combination studies with existing anti-diabetic agents to evaluate potential synergistic effects
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Exploration of additional mechanisms beyond gluconeogenesis inhibition
These research directions could help establish the full therapeutic potential of QVO in the treatment of type 2 diabetes mellitus and potentially other metabolic disorders.
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